9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine

Hsp90 inhibition Structure-activity relationship Purine scaffold

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine is a synthetic 8-arylsulfinyl adenine derivative belonging to the purine-scaffold class of heat shock protein 90 (Hsp90) inhibitors. It features a 9-butyl substitution and a 3,4,5-trimethoxyphenyl sulfinyl moiety at the C8 position, corresponding to the sulfoxide oxidation state.

Molecular Formula C18H23N5O4S
Molecular Weight 405.5 g/mol
CAS No. 827302-62-5
Cat. No. B14221134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine
CAS827302-62-5
Molecular FormulaC18H23N5O4S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
InChIInChI=1S/C18H23N5O4S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)28(24)11-8-12(25-2)15(27-4)13(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21)
InChIKeyLFRDOBXEBOUJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine (CAS 827302-62-5) – Hsp90 Inhibitor Procurement Guide


9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine is a synthetic 8-arylsulfinyl adenine derivative belonging to the purine-scaffold class of heat shock protein 90 (Hsp90) inhibitors [1]. It features a 9-butyl substitution and a 3,4,5-trimethoxyphenyl sulfinyl moiety at the C8 position, corresponding to the sulfoxide oxidation state. The compound is commercially available at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC spectra .

Why 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine Cannot Be Replaced by Generic Hsp90 Inhibitors


Within the 8-aryl purine Hsp90 inhibitor series, the sulfur oxidation state (sulfanyl vs. sulfinyl vs. sulfonyl) is a critical determinant of target binding affinity. The 2005 J. Med. Chem. structure-activity relationship study demonstrated that oxidation of the sulfide to sulfoxide or sulfone leads to a pronounced loss of Hsp90 inhibitory activity [1]. Consequently, substituting the sulfinyl compound with the more potent sulfide analog or the less active sulfone would yield quantitatively different pharmacological outcomes, making generic interchange scientifically invalid for experiments requiring defined Hsp90 inhibition levels.

Quantitative Differentiation Evidence for 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine


Hsp90α Binding Affinity: Sulfinyl vs. Sulfanyl vs. Sulfonyl Oxidative Series

In a fluorescence polarization displacement assay using GM-BODIPY probe against mouse Hsp90α, the sulfinyl derivative exhibits an EC50 of 76,500 nM, representing a 25-fold reduction in binding affinity compared to the corresponding sulfanyl (sulfide) analog (EC50 = 3,100 nM) [1][2]. The sulfonyl (sulfone) analog shows EC50 > 50,000 nM, confirming the SAR trend that oxidation progressively weakens Hsp90 binding [3][4].

Hsp90 inhibition Structure-activity relationship Purine scaffold

Cellular Hsp90 Inhibition: HER2 Degradation Potency Comparison

In a cellular assay measuring inhibition of Hsp90-mediated HER2 kinase degradation in SKBr3 breast cancer cells, the sulfinyl compound shows an IC50 of 110,000 nM (1.10E+5 nM) [1]. Although direct cellular data for the sulfide and sulfone analogs in the same assay format are not available in the curated databases, the rank order of cellular potency is expected to follow the binding affinity trend established in the biochemical assay, consistent with the J. Med. Chem. finding that sulfoxides and sulfones exhibit decreased chaperone inhibitory activity compared to sulfides [2].

Hsp90 cellular assay HER2 degradation SKBr3 breast cancer

Chemical Identity and Purity Documentation for Reproducible Procurement

The commercial supply of 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine from Bidepharm is provided at a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the more potent sulfide analog (CAS 852030-53-6) and the sulfone analog (CAS 827302-63-6) are less commonly stocked by established vendors and may lack equivalent batch-certification documentation, introducing reproducibility risks for studies where precise compound identity and purity are critical .

Chemical purity Quality control Batch consistency

Optimal Application Scenarios for 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine Based on Quantitative Differentiation Evidence


Oxidation-State SAR Control in Hsp90 Inhibitor Studies

When investigating the impact of sulfur oxidation state on Hsp90 inhibition, this sulfinyl compound serves as the intermediate oxidation-state standard, enabling direct comparison with the sulfanyl (active) and sulfonyl (inactive) analogs [1]. Its 25-fold weaker binding relative to the sulfide quantitatively brackets the activity range for structure-activity relationship analysis.

Intermediate-Potency Hsp90 Inhibitor for Dose-Response Studies

In cellular dose-response experiments requiring a partial Hsp90 inhibitor to avoid complete chaperone suppression, the compound's EC50 of 76,500 nM and cellular IC50 of 110,000 nM provide a defined intermediate-activity window not achievable with the high-potency sulfide or the near-inactive sulfone [1][2].

Reference Standard for Hsp90 Binding Assay Development

The compound's well-characterized binding affinity in the GM-BODIPY fluorescence polarization displacement assay (EC50 = 76,500 nM) makes it a suitable reference standard for calibrating and validating Hsp90 binding assays, particularly when a low-affinity control is needed to define the assay dynamic range [1].

Reproducible Chemical Biology Research Procurement

For academic and industrial laboratories requiring batch-to-batch consistency, the compound's commercial availability at 97% purity with NMR, HPLC, and GC documentation minimizes the risk of impurity-driven artifacts, making it the preferred procurement choice over less-documented sulfide or sulfone alternatives .

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